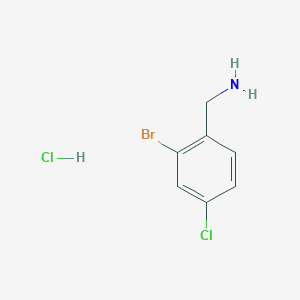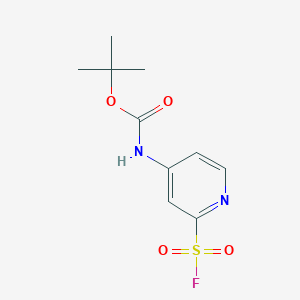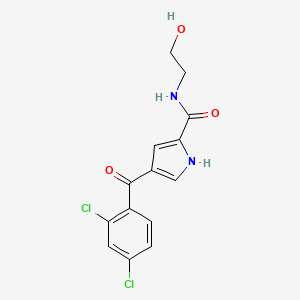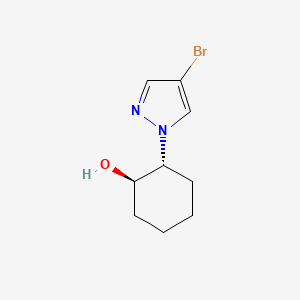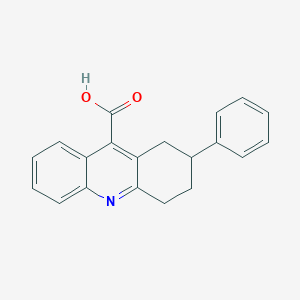
2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound contains a total of 43 bonds; 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of acridine derivatives has been a topic of interest due to their wide variety of applications in pharmacology and industry . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of the molecule makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis
The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . Intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .科学的研究の応用
Synthesis and Structural Studies
- Synthesis of Acridine Derivatives : Research has focused on synthesizing novel compounds of acridine derivatives, such as 1,8-dioxoacridine carboxylic acid, highlighting the versatility of acridine structures in chemical synthesis (Saygili et al., 2015).
- Coordination Polymers and Crystal Structures : Studies have explored the synthesis of metal coordination polymers with acridine derivatives, emphasizing their structural diversity and potential in material science (Shi et al., 2001).
Chemical Properties and Reactivity
- Aromatization and Fluorescent Probing : Research on the aromatization of dihydroacridine derivatives has led to the development of rapid-responding fluorescent probes for detecting molecular species, exemplifying the chemical reactivity of acridine compounds (Li et al., 2017).
- Catalysis and Organic Synthesis : The study of acridine derivatives in catalytic processes, such as the amidation of carboxylic acids, underscores their potential in facilitating organic synthesis reactions (Wang et al., 2018).
Material Science and Biochemistry
- Photocatalytic Applications : Investigations into the photocatalytic oxidation of alcohols using acridinium ions illustrate the application of acridine derivatives in material science, particularly in catalysis under light irradiation (Ohkubo et al., 2006).
- Peptide and Protein Chemistry : The development of novel protected spin-labeled amino acids for peptide and protein chemistry, using acridine derivatives, highlights their significance in biochemistry and structural biology (Tominaga et al., 2001).
作用機序
Target of Action
The primary target of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .
Mode of Action
The mode of action of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar structure of the compound, which allows it to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of the compound can affect various biological processes involving DNA and related enzymes . .
将来の方向性
The future directions for “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” and other acridine derivatives include the continued development of effective approaches for finding and optimizing these compounds for localizing at disease sites . There is also a need for the development of acridine derivatives with enhanced therapeutic potency and selectivity .
特性
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(23)19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYNTUPTKLZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

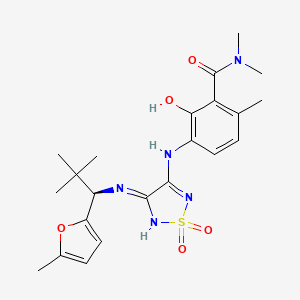


![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
